n-Pentyl 3-Methyl-2-pentyl Phthalate
Description
n-Pentyl 3-methyl-2-pentyl phthalate is a dialkyl phthalate ester with the molecular formula C₁₈H₂₆O₄ and a molecular weight of 306.397 g/mol . Its IUPAC name is 2-O-(3-methylbutan-2-yl) 1-O-pentyl benzene-1,2-dicarboxylate, featuring a branched 3-methyl-2-pentyl group and a linear n-pentyl chain esterified to the phthalic acid backbone . This compound has been identified in Cyperus rotundus extract via LC-HRMS analysis and exhibits bioactivity in inhibiting inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory pathways .
Properties
Molecular Formula |
C₁₉H₂₈O₄ |
|---|---|
Molecular Weight |
320.42 |
Synonyms |
1-Pentyl 3-Methyl-2-pentyl Alcohol Phthalate; 1,2-Benzenedicarboxylic Acid 1-Pentyl 2-(3-Methyl-2-pentyl) Ester; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Phthalate Esters
Structural and Physicochemical Properties
The compound’s unique branching at the 3-methyl-2-pentyl substituent distinguishes it from other phthalates. Below is a comparative analysis of its structure and properties against similar compounds:
Table 1: Structural and Physicochemical Comparison
*Assumed based on analogous substitution patterns.
Key Observations :
- Branching Effects: The 3-methyl-2-pentyl group in the target compound introduces steric hindrance compared to the linear n-pentyl or bulkier 2-ethylhexyl groups in DEHP. This branching may reduce crystallinity and enhance solubility in nonpolar matrices .
- Molecular Weight : DEHP, with a longer alkyl chain (2-ethylhexyl), has a higher molecular weight (390.56 vs. 306.397), influencing its volatility and plasticizing efficiency .
Bioactivity and Research Findings
Table 2: Bioactivity Comparison in iNOS Inhibition
Research Highlights :
- This compound demonstrates moderate iNOS inhibition by interacting with residues critical for substrate binding (e.g., Ser276, Arg278) .
- n-Pentyl isopentyl phthalate, a structural analog with a differently branched isopentyl group, shows higher potency, likely due to improved steric compatibility with the iNOS active site .
Preparation Methods
Synthetic Routes and Reaction Mechanisms
The synthesis of n-pentyl 3-methyl-2-pentyl phthalate follows a two-step esterification process. First, phthalic anhydride undergoes nucleophilic attack by n-pentanol to form mono-n-pentyl phthalate. Subsequent reaction with 3-methyl-2-pentanol completes the diesterification. Acid catalysts such as sulfuric acid or phosphoric acid protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating alcohol attack .
Reaction Conditions:
-
Temperature: 110–130°C to balance reaction rate and side-product formation.
-
Catalyst Loading: 5–20 wt% phosphoric acid in mineral oil enhances reaction efficiency while minimizing corrosion .
-
Molar Ratios: A 1:2.2 molar ratio of phthalic anhydride to total alcohols ensures complete conversion .
Side reactions include transesterification between ester groups and dehydration of branched alcohols, necessitating precise stoichiometric control.
Industrial Production Methods
Large-scale synthesis employs continuous reactors with in-situ product removal to shift equilibrium toward ester formation. A patented method for related cyclopentenones demonstrates the feasibility of this approach for phthalates :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 145–175°C | Maximizes kinetics while avoiding decomposition |
| Catalyst Concentration | 5–20% H₃PO₄ in oil | Optimizes activity and recyclability |
| Pressure | 50–100 mbar | Facilitates distillative removal of water/byproducts |
Continuous Process Workflow:
-
Feedstock Introduction: Phthalic anhydride and alcohols are metered into a preheated reactor containing the catalyst mixture.
-
Reactive Distillation: Water and low-boiling byproducts are removed via vacuum distillation, driving the equilibrium toward ester formation .
-
Catalyst Recovery: Post-reaction, the mineral oil-phosphoric acid mixture is phase-separated, washed, and reused for subsequent batches .
This method achieves >90% conversion with catalyst lifetimes exceeding 20 cycles.
Purification and Isolation Techniques
Crude reaction mixtures contain unreacted alcohols, structural isomers, and residual acids. Fractional distillation under reduced pressure (10–20 mbar) separates the target diester based on boiling point differences:
| Component | Boiling Point (°C, 15 mbar) |
|---|---|
| n-Pentyl alcohol | 78 |
| 3-Methyl-2-pentanol | 92 |
| Mono-n-pentyl phthalate | 205 |
| Target Diester | 238–245 |
Post-distillation, the product is treated with activated carbon to remove colored impurities and filtered through a 0.2 µm membrane for final polishing.
Comparative Analysis of Catalytic Systems
Phosphoric acid outperforms traditional sulfuric acid catalysts in industrial settings due to reduced corrosion and easier separation:
| Catalyst | Corrosivity | Recyclability | Byproduct Formation |
|---|---|---|---|
| H₂SO₄ | High | Low | Significant sulfonation |
| H₃PO₄ | Moderate | High | Minimal |
| p-TsOH | Low | Moderate | Ester hydrolysis |
Phosphoric acid’s compatibility with high-boiling mineral oil solvents enables continuous operation without frequent catalyst replacement .
Quality Control and Analytical Characterization
Purity Assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Resolves the target diester (RT: 14.2 min) from monoester (RT: 11.8 min) and alcohol residues (RT: 3.5–4.1 min) .
-
¹³C NMR: Distinct carbonyl signals at δ 167.8 ppm (ester) and absence of δ 170.1 ppm (anhydride) confirm complete conversion.
Isomer Differentiation: Tandem MS/MS fragments the molecular ion ([M+H]⁺ = 335.2) to produce characteristic peaks at m/z 149.1 (phthalic acid) and m/z 186.1 (3-methyl-2-pentyl fragment).
Q & A
Q. What are the recommended analytical methods for quantifying n-Pentyl 3-Methyl-2-pentyl Phthalate in environmental or biological matrices?
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard methods. For environmental samples, solid-phase extraction (SPE) coupled with GC-MS is preferred due to its sensitivity to low concentrations (≤1 ppb). Biological matrices (e.g., urine, serum) require enzymatic hydrolysis to release conjugated metabolites before analysis . Validation should include recovery rates (≥80%) and limits of detection (LOD < 0.5 ng/mL) to minimize matrix interference .
Q. How is this compound synthesized, and what purification steps ensure high purity?
Synthesis involves esterification of phthalic anhydride with n-pentanol and 3-methyl-2-pentanol under acidic catalysis (e.g., sulfuric acid). Post-reaction, purification via fractional distillation (180–200°C under reduced pressure) removes unreacted alcohols. Final purity (>98%) is confirmed by nuclear magnetic resonance (NMR) and thin-layer chromatography (TLC) .
Q. What structural features differentiate this compound from other phthalates like DEHP or DnBP?
The compound’s branched alkyl chains (n-pentyl and 3-methyl-2-pentyl) confer distinct physicochemical properties, including higher lipophilicity (log P ≈ 8.2) compared to DEHP (log P ≈ 7.6). This influences its bioaccumulation potential and interaction with cellular receptors (e.g., PPARγ) .
Advanced Research Questions
Q. How can conflicting in vitro and in vivo toxicity data for this compound be reconciled?
Discrepancies often arise from differences in metabolic activation. In vitro assays may lack liver S9 fractions for phase I/II metabolism, leading to underestimated toxicity. Use co-culture models (e.g., hepatocyte-fibroblast systems) or pre-incubation with cytochrome P450 enzymes to mimic in vivo conditions . Dose-response alignment (e.g., benchmark dose modeling) can harmonize data across studies .
Q. What experimental designs are optimal for assessing the endocrine-disrupting effects of this phthalate?
Combine transcriptional activation assays (e.g., ER/AR reporter gene assays) with metabolomic profiling (LC-HRMS) to identify disrupted pathways. For in vivo studies, employ longitudinal exposure models (≥90 days) in rodents, measuring serum hormone levels (e.g., testosterone, estradiol) and histopathological changes in endocrine organs .
Q. What methodologies are recommended for studying environmental degradation pathways of this compound?
Simulate hydrolysis (pH 4–9, 25–50°C) and photolysis (UV-C irradiation) in controlled reactors. Analyze degradation products via quadrupole time-of-flight (Q-TOF) MS to identify intermediates like monoesters. For field studies, use stable isotope-labeled analogs (e.g., deuterated this compound) to track transformation in soil/water systems .
Q. How can cumulative risk assessment frameworks incorporate this phthalate alongside co-occurring analogs?
Apply relative potency factors (RPFs) based on receptor-binding affinities (e.g., PPARγ activation) or epidemiological dose-response curves. Use probabilistic models to account for additive/synergistic effects, integrating biomonitoring data (urinary metabolites) and exposure routes (dietary, dermal) .
Data Gaps and Methodological Challenges
Q. What are the critical data gaps in understanding the carcinogenic potential of this compound?
Limited chronic exposure studies and insufficient metabolite characterization (e.g., oxidative derivatives) hinder hazard classification. Prioritize 2-year bioassays in rodents with transcriptomic analysis (RNA-seq) of liver and kidney tissues to identify oncogenic pathways .
Q. How can in silico models improve hazard prediction for this compound?
Molecular docking (e.g., AutoDock Vina) can predict interactions with nuclear receptors (PPARγ, ERα). Quantitative structure-activity relationship (QSAR) models trained on phthalate databases may estimate endocrine-disrupting potential. Validate predictions using high-throughput screening (HTS) data from Tox21/ToxCast .
Q. What strategies mitigate batch-to-batch variability in experimental studies?
Source certified reference standards (≥98% purity) and validate purity via NMR/mass spectrometry. For in-house synthesis, document reaction conditions (temperature, catalyst concentration) and implement quality control protocols (e.g., ISO 17025) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
